

Nomenclature and Structural Elucidation

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Compound of Interest

Compound Name: 3,3-dimethyloxan-4-amine

CAS No.: 1357396-54-3

Cat. No.: B2448508

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The formal name of the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is **3,3-dimethyloxan-4-amine**. The "oxane" designation specifies a six-membered saturated ring containing one oxygen atom. The numbering of the ring begins at the oxygen atom (position 1) and proceeds sequentially, placing the amine group at position 4 and the two methyl groups at position 3.

The structure and key identifiers are confirmed by public chemical databases.^[1]

Chemical Structure:

Caption: 2D structure of **3,3-dimethyloxan-4-amine**.

Table 1: Key Identifiers and Physicochemical Properties

Property	Value	Source
Molecular Formula	C₇H₁₅NO	PubChem[1]
Molecular Weight	129.20 g/mol	PubChem[1]
InChIKey	JGWGGKYRXGDOMC-UHFFFAOYSA-N	PubChem[1]
SMILES	CC1(COCCC1N)C	PubChem[1]
XlogP (Predicted)	0.5	PubChem[1]

| Monoisotopic Mass | 129.11537 Da | PubChem[1] |

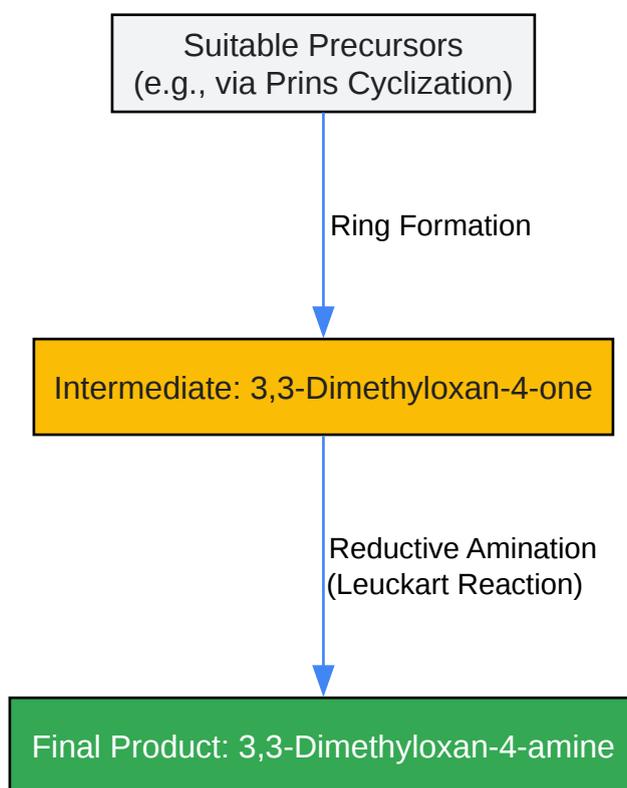
The Tetrahydropyran Motif in Drug Discovery

Saturated heterocyclic scaffolds are foundational components in modern medicinal chemistry. The tetrahydropyran (oxane) ring, in particular, has emerged as a valuable motif for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. [2][3] Its inclusion can improve aqueous solubility, enhance metabolic stability, and serve as a non-aromatic, three-dimensional replacement for phenyl rings. [4][5][6] Aminotetrahydropyrans are especially useful as their amine functionality provides a handle for further chemical modification, while the oxane ring helps to modulate the basicity (pKa) of the amine, a critical parameter for controlling off-target activity and cellular permeability. [4][7]

Proposed Synthetic Pathway: Reductive Amination

A robust and industrially scalable approach to synthesizing primary amines like **3,3-dimethyloxan-4-amine** is the reductive amination of a corresponding ketone precursor. The Leuckart reaction, which utilizes formic acid or its derivatives as the reducing agent, is a classic and effective method for this transformation. [8] This pathway is selected for its operational simplicity and the widespread availability of the necessary reagents.

The proposed workflow involves two main stages: the synthesis of the key intermediate, 3,3-dimethyloxan-4-one, followed by its conversion to the target amine.



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Caption: Proposed synthetic workflow for **3,3-dimethyloxan-4-amine**.

Experimental Protocol: Reductive Amination of 3,3-Dimethyloxan-4-one

This protocol describes the conversion of the ketone intermediate to the target amine. The Leuckart reaction is a one-pot procedure that forms an intermediate imine, which is then reduced in situ.[8]

Materials:

- 3,3-Dimethyloxan-4-one (1.0 eq)
- Ammonium formate (3.0-5.0 eq) or Formamide (excess)
- Formic acid (used with ammonium carbonate if not using ammonium formate)
- Round-bottom flask equipped with a reflux condenser and thermometer

- Heating mantle
- Dichloromethane (DCM) or Diethyl ether for extraction
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Silica gel for column chromatography

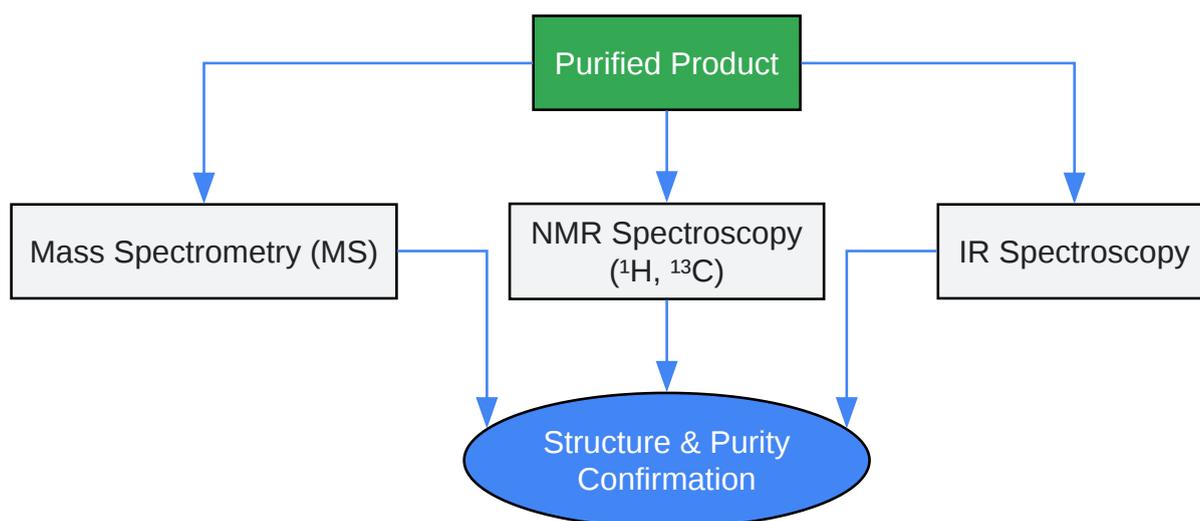
Procedure:

- Reaction Setup: To a round-bottom flask, add 3,3-dimethyloxan-4-one (1.0 eq) and ammonium formate (3.0 eq).
- Heating: Heat the mixture to 160-185°C using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
- Workup - Hydrolysis: Cool the reaction mixture to room temperature. Add a 10% sodium hydroxide (NaOH) solution and heat under reflux for 1-2 hours to hydrolyze any formamide intermediates.
- Workup - Extraction: After cooling, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.
- Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO_3 solution and then with brine. This removes residual acid and salts.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude amine.

- Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to isolate the pure **3,3-dimethyloxan-4-amine**.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a self-validating system for quality control.



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Caption: Analytical workflow for structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The predicted collision cross-section values for various adducts provide further structural information.^[1]

Table 2: Predicted Mass Spectrometry Data for C₇H₁₅NO

Adduct	m/z (mass-to-charge ratio)
[M+H] ⁺	130.12265
[M+Na] ⁺	152.10459
[M-H] ⁻	128.10809
[M] ⁺	129.11482

Data sourced from PubChem CID 59657894.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methylene protons of the oxane ring, and the methine proton at the C4 position. The two methyl groups at the C3 position are diastereotopic and should appear as two singlets. The amine (NH₂) protons will likely appear as a broad singlet.
- ¹³C NMR (Predicted): The carbon NMR spectrum should display seven unique carbon signals: two for the methyl groups, four for the carbons in the oxane ring (three CH₂ and one quaternary C), and one for the CH-NH₂ carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

- N-H Stretch: A characteristic medium-to-weak broad absorption is expected in the 3300-3500 cm⁻¹ region, corresponding to the primary amine.
- C-H Stretch: Strong absorptions between 2850-3000 cm⁻¹ will be present due to the aliphatic C-H bonds.
- C-O-C Stretch: A strong, characteristic stretch for the ether linkage in the oxane ring is expected around 1070-1150 cm⁻¹.

Potential Applications in Medicinal Chemistry

3,3-dimethyloxan-4-amine is a promising building block for constructing more complex molecules in drug discovery programs.

- **Scaffold for Derivatization:** The primary amine serves as a versatile chemical handle for introducing a wide array of substituents via amide bond formation, reductive amination, or other N-alkylation reactions.
- **Modulation of Physicochemical Properties:** The oxane ring imparts polarity and three-dimensionality, which can disrupt crystal packing and improve aqueous solubility—a common challenge in drug development.
- **Metabolic Shielding:** The gem-dimethyl group at the C3 position can act as a "metabolic shield." This steric bulk can prevent enzymatic degradation (e.g., by Cytochrome P450 enzymes) at adjacent positions, thereby increasing the metabolic stability and half-life of a drug candidate.

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